molecular formula C25H30F2O7 B15290213 Fluocinonide 22 Methyl Homologue

Fluocinonide 22 Methyl Homologue

Cat. No.: B15290213
M. Wt: 480.5 g/mol
InChI Key: KKIPAVYRVSRGIO-FQCPQOJPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluocinonide 22 Methyl Homologue involves multiple steps, starting from the appropriate steroidal precursors. The key steps typically include fluorination, hydroxylation, and esterification reactions under controlled conditions . Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure high purity and consistency. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Fluocinonide 22 Methyl Homologue undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can yield ketones, while reduction of ketones can regenerate hydroxyl groups .

Properties

Molecular Formula

C25H30F2O7

Molecular Weight

480.5 g/mol

IUPAC Name

[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,9,13-trimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C25H30F2O7/c1-12(28)32-11-20(31)25-21(33-13(2)34-25)9-15-16-8-18(26)17-7-14(29)5-6-22(17,3)24(16,27)19(30)10-23(15,25)4/h5-7,13,15-16,18-19,21,30H,8-11H2,1-4H3/t13?,15-,16-,18-,19-,21+,22-,23-,24-,25+/m0/s1

InChI Key

KKIPAVYRVSRGIO-FQCPQOJPSA-N

Isomeric SMILES

CC1O[C@@H]2C[C@H]3[C@@H]4C[C@@H](C5=CC(=O)C=C[C@@]5([C@]4([C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)F)C)F

Canonical SMILES

CC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)COC(=O)C)C)O)F)C)F

Origin of Product

United States

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